Cas no 2325705-88-0 (2-(3-methoxyphenyl)-5-{[3-(trifluoromethyl)phenyl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one)
![2-(3-methoxyphenyl)-5-{[3-(trifluoromethyl)phenyl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one structure](https://ja.kuujia.com/scimg/cas/2325705-88-0x500.png)
2-(3-methoxyphenyl)-5-{[3-(trifluoromethyl)phenyl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one 化学的及び物理的性質
名前と識別子
-
- 2-(3-Methoxyphenyl)-5-[[3-(trifluoromethyl)phenyl]methyl]pyrazolo[1,5-a]pyrazin-4(5H)-one
- 2325705-88-0
- 2-(3-methoxyphenyl)-5-{[3-(trifluoromethyl)phenyl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
-
- インチ: 1S/C21H20F3N3O2/c1-29-17-7-3-5-15(11-17)18-12-19-20(28)26(8-9-27(19)25-18)13-14-4-2-6-16(10-14)21(22,23)24/h2-11,18-19,25H,12-13H2,1H3
- InChIKey: FZIROYAKUJMJRD-UHFFFAOYSA-N
- ほほえんだ: FC(C1=CC=CC(=C1)CN1C=CN2C(C1=O)CC(C1C=CC=C(C=1)OC)N2)(F)F
計算された属性
- せいみつぶんしりょう: 403.15076138g/mol
- どういたいしつりょう: 403.15076138g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 29
- 回転可能化学結合数: 4
- 複雑さ: 627
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.6
- トポロジー分子極性表面積: 44.8Ų
じっけんとくせい
- 密度みつど: 1.33±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 475.3±45.0 °C(Predicted)
- 酸性度係数(pKa): -1.76±0.20(Predicted)
2-(3-methoxyphenyl)-5-{[3-(trifluoromethyl)phenyl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6782-5108-1mg |
2-(3-methoxyphenyl)-5-{[3-(trifluoromethyl)phenyl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one |
2325705-88-0 | 1mg |
$54.0 | 2023-09-07 | ||
Life Chemicals | F6782-5108-2mg |
2-(3-methoxyphenyl)-5-{[3-(trifluoromethyl)phenyl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one |
2325705-88-0 | 2mg |
$59.0 | 2023-09-07 | ||
Life Chemicals | F6782-5108-10mg |
2-(3-methoxyphenyl)-5-{[3-(trifluoromethyl)phenyl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one |
2325705-88-0 | 10mg |
$79.0 | 2023-09-07 | ||
Life Chemicals | F6782-5108-5μmol |
2-(3-methoxyphenyl)-5-{[3-(trifluoromethyl)phenyl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one |
2325705-88-0 | 5μmol |
$63.0 | 2023-09-07 | ||
Life Chemicals | F6782-5108-3mg |
2-(3-methoxyphenyl)-5-{[3-(trifluoromethyl)phenyl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one |
2325705-88-0 | 3mg |
$63.0 | 2023-09-07 | ||
Life Chemicals | F6782-5108-5mg |
2-(3-methoxyphenyl)-5-{[3-(trifluoromethyl)phenyl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one |
2325705-88-0 | 5mg |
$69.0 | 2023-09-07 | ||
Life Chemicals | F6782-5108-40mg |
2-(3-methoxyphenyl)-5-{[3-(trifluoromethyl)phenyl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one |
2325705-88-0 | 40mg |
$140.0 | 2023-09-07 | ||
Life Chemicals | F6782-5108-4mg |
2-(3-methoxyphenyl)-5-{[3-(trifluoromethyl)phenyl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one |
2325705-88-0 | 4mg |
$66.0 | 2023-09-07 | ||
Life Chemicals | F6782-5108-25mg |
2-(3-methoxyphenyl)-5-{[3-(trifluoromethyl)phenyl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one |
2325705-88-0 | 25mg |
$109.0 | 2023-09-07 | ||
Life Chemicals | F6782-5108-15mg |
2-(3-methoxyphenyl)-5-{[3-(trifluoromethyl)phenyl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one |
2325705-88-0 | 15mg |
$89.0 | 2023-09-07 |
2-(3-methoxyphenyl)-5-{[3-(trifluoromethyl)phenyl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one 関連文献
-
1. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
-
3. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
-
Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
-
Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
-
Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
-
Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
-
Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
-
Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
2-(3-methoxyphenyl)-5-{[3-(trifluoromethyl)phenyl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-oneに関する追加情報
Introduction to 2-(3-methoxyphenyl)-5-{[3-(trifluoromethyl)phenyl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one (CAS No. 2325705-88-0)
2-(3-methoxyphenyl)-5-{[3-(trifluoromethyl)phenyl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural properties and potential biological activities. This compound, identified by its CAS number 2325705-88-0, belongs to a class of heterocyclic molecules that have been extensively studied for their pharmacological properties. The presence of multiple functional groups, including methoxy and trifluoromethyl substituents, contributes to its distinct chemical behavior and reactivity, making it a promising candidate for further investigation.
The compound's structure consists of a fused pyrazolo[1,5-a]pyrazine core, which is a bicyclic system containing nitrogen atoms at several positions. This particular arrangement of nitrogen atoms imparts a high degree of electron density to the molecule, which can influence its interaction with biological targets. The 3-methoxyphenyl group attached to the pyrazole ring introduces a hydroxyl moiety that can participate in hydrogen bonding, while the [3-(trifluoromethyl)phenyl]methyl group adds a lipophilic character to the molecule. These features collectively contribute to the compound's solubility profile and potential membrane permeability, which are critical factors in drug design.
In recent years, there has been growing interest in exploring the pharmacological potential of pyrazolo[1,5-a]pyrazine derivatives due to their reported biological activities. Studies have shown that these compounds can exhibit a range of effects, including anti-inflammatory, antiviral, and anticancer properties. The specific substitution pattern in 2-(3-methoxyphenyl)-5-{[3-(trifluoromethyl)phenyl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one makes it particularly intriguing for researchers looking to develop novel therapeutic agents.
The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The introduction of the [3-(trifluoromethyl)phenyl]methyl group is particularly challenging due to its steric bulk and electronic properties. However, advances in synthetic methodologies have made it possible to construct such complex molecules with increasing efficiency. The use of palladium-catalyzed cross-coupling reactions has been particularly useful in forming the carbon-carbon bonds necessary for this structure.
The pharmacological evaluation of 2-(3-methoxyphenyl)-5-{[3-(trifluoromethyl)phenyl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one has revealed several promising activities. In vitro studies have demonstrated its ability to inhibit certain enzymes involved in inflammatory pathways, suggesting potential therapeutic benefits in conditions such as rheumatoid arthritis and inflammatory bowel disease. Additionally, preliminary cell-based assays have shown that this compound can induce apoptosis in cancer cell lines, indicating its potential as an anticancer agent.
The role of the methoxy and groups in mediating these biological effects is an area of active research. The methoxy group can enhance solubility and improve oral bioavailability, while the trifluoromethyl group can increase metabolic stability and binding affinity to biological targets. These structural features make 2-(3-methoxyphenyl)-5-{[3-(trifluoromethyl)phenyl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one a valuable scaffold for drug discovery efforts.
In conclusion, 2-(3-methoxyphenyl)-5-{[3-(trifluoromethyl)phenyl]methyl}-4H,5H-pyrazo232 is a structurally complex and biologically active compound with significant potential in pharmaceutical applications. Further research is warranted to fully elucidate its mechanisms of action and explore its therapeutic efficacy in various disease models.
2325705-88-0 (2-(3-methoxyphenyl)-5-{[3-(trifluoromethyl)phenyl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one) 関連製品
- 2138546-21-9(2-(propan-2-yl)imidazo2,1-b1,3thiazole-5-sulfonyl fluoride)
- 42784-26-9(2-(3-Aminopropyl)benzimidazole)
- 394236-18-1(2-(4-methylphenyl)sulfanyl-N-5-(3-nitrophenyl)-1,3,4-thiadiazol-2-ylpropanamide)
- 1708428-73-2([5-(4-tert-butylphenyl)-1H-1,2,4-triazol-3-yl]-(3,4-dimethoxyphenyl)methanamine)
- 2228980-14-9(4-(azidomethyl)-3-(trifluoromethyl)pyridine)
- 304443-33-2(2-Oxo-6-phenyl-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid)
- 1956370-88-9(2-Oxa-9-azaspiro[5.5]undecane hydrochloride)
- 1804863-58-8(2-(Chloromethyl)-3-(difluoromethyl)-6-hydroxy-5-nitropyridine)
- 1556966-10-9(methyl 3-amino-2-(oxolan-3-yl)propanoate)
- 2230253-82-2(PKI-166 (hydrochloride))




